6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde
Description
Properties
CAS No. |
1184920-25-9 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine-2-carbaldehyde |
InChI |
InChI=1S/C11H12N4O/c16-8-9-7-15-10(12-9)3-4-11(13-15)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
PVWQVRSVPZSJBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN3C=C(N=C3C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Table 1. Key Steps in the Formation of Imidazo[1,2-b]pyridazine Core
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Amino-6-halopyridazine + α-bromoketone | Mild base (NaHCO3), room temperature | Cyclization to imidazo[1,2-b]pyridazine ring |
Preparation of 6-(Pyrrolidin-1-yl) Substituted Imidazo[1,2-b]pyridazine-2-carbaldehyde
Synthesis of the Imidazo[1,2-b]pyridazine Core
The initial step involves synthesizing the imidazo[1,2-b]pyridazine backbone by reacting a suitably substituted 3-amino-6-halopyridazine with an α-bromoketone derivative. For the 6-(pyrrolidin-1-yl) substitution, the halogen at the 6-position is displaced by pyrrolidine through nucleophilic aromatic substitution.
Introduction of the Pyrrolidin-1-yl Group at the 6-Position
The substitution of the 6-halogen by pyrrolidine is typically achieved by treating the 6-halogenated imidazo[1,2-b]pyridazine intermediate with pyrrolidine under nucleophilic aromatic substitution conditions. This reaction proceeds efficiently due to the electron-deficient nature of the pyridazine ring, facilitating displacement of the halogen.
Installation of the 2-Carbaldehyde Function
The aldehyde group at the 2-position can be introduced by oxidation of the corresponding methyl or hydroxymethyl precursor, or by using an α-bromoketone bearing the aldehyde functionality in the initial cyclization step. Alternatively, formylation reactions such as the Vilsmeier-Haack reaction can be employed on the imidazo[1,2-b]pyridazine core to install the aldehyde group selectively at the 2-position.
Detailed Synthetic Procedure (Example)
Based on the literature and analogous synthetic routes for imidazo[1,2-b]pyridazine derivatives:
Preparation of 3-amino-6-halopyridazine : Starting from 3,6-dichloropyridazine, reaction with aqueous ammonia at elevated temperature (around 130 °C) yields 3-amino-6-chloropyridazine.
Cyclization with α-bromoketone : The 3-amino-6-chloropyridazine is reacted with an α-bromoketone bearing the aldehyde functionality (or a protected aldehyde precursor) in the presence of sodium bicarbonate to form the imidazo[1,2-b]pyridazine ring.
Nucleophilic substitution with pyrrolidine : The 6-chloro substituent on the imidazo[1,2-b]pyridazine is then displaced by pyrrolidine by refluxing in an appropriate solvent such as DMF or ethanol, yielding 6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde.
Representative Reaction Scheme
3-Amino-6-chloropyridazine + α-bromoketone (aldehyde precursor)
--(NaHCO3, mild base)-->
Imidazo[1,2-b]pyridazine-6-chloro-2-carbaldehyde intermediate
--(Pyrrolidine, reflux)-->
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde
Analytical Characterization
The synthesized 6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde is typically characterized by:
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of the imidazo[1,2-b]pyridazine ring, the pyrrolidinyl substituent, and the aldehyde proton signal around 9-10 ppm.
- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight.
- IR Spectroscopy : Characteristic aldehyde C=O stretch near 1700 cm⁻¹.
- Elemental Analysis : Consistent with calculated values for C, H, N.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reactants | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amination | 3,6-Dichloropyridazine + NH3 | Aqueous ammonia, 130 °C | 70-85 | Formation of 3-amino-6-chloropyridazine |
| 2 | Cyclization (condensation) | 3-Amino-6-chloropyridazine + α-bromoketone (aldehyde precursor) | NaHCO3, mild base, RT | 75-90 | Formation of imidazo[1,2-b]pyridazine core |
| 3 | Nucleophilic substitution | Imidazo[1,2-b]pyridazine-6-chloro + pyrrolidine | Reflux in DMF or EtOH | 70-85 | Introduction of pyrrolidin-1-yl group |
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit significant anticancer properties. For instance:
- Case Study : A research team synthesized various derivatives of imidazo[1,2-b]pyridazine and tested them against cancer cell lines. The results demonstrated that 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde showed promising activity against breast and colon cancer cells, with IC values significantly lower than those of standard chemotherapy agents .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects:
- Case Study : In a study assessing the antibacterial activity of several pyridazine derivatives, 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism was linked to disruption of bacterial cell wall synthesis .
Material Science Applications
3. Organic Electronics
The unique electronic properties of imidazo[1,2-b]pyridazines make them suitable for use in organic electronics:
- Application Overview : Research indicates that incorporating 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde into organic photovoltaic devices enhances charge transport efficiency. The compound acts as an electron donor in bulk heterojunction solar cells, improving overall device performance .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cell lines |
| Antimicrobial Properties | Effective against Staphylococcus aureus | |
| Material Science | Organic Electronics | Enhanced charge transport in photovoltaic devices |
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives with Varied 6-Substituents
The 6-position of the imidazo[1,2-b]pyridazine scaffold is critical for modulating biological activity. Key analogs include:
Research Findings :
- IKKβ Inhibition: Substitutions at the 6-position significantly influence inhibitory activity. Pyrrolidinyl groups enhance both cell-free IKKβ inhibition (IC₅₀ < 100 nM) and TNFα suppression in THP-1 cells compared to smaller substituents like ethylamino .
- TRK Inhibition : Bulky substituents, such as (R)-2-(3-fluorophenyl)pyrrolidin-1-yl, improve binding affinity to TRK kinases (Ki < 1 nM) by occupying hydrophobic pockets in the ATP-binding site .
Functional Group Modifications at the 2-Position
Replacing the carbaldehyde group with esters or amides alters reactivity and target engagement:
Research Findings :
- Carbaldehydes are reactive handles for further derivatization (e.g., forming Schiff bases), while carboxylates/amides stabilize interactions with kinase hinge regions .
Comparison with Scaffold Variants
Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Derivatives
Scaffold modifications impact electronic properties and binding modes:
Research Findings :
- The imidazo[1,2-b]pyridazine core provides superior kinase selectivity compared to imidazo[1,2-a]pyridine derivatives, as evidenced by lower off-target effects in cellular assays .
Key Takeaways
Substituent Effects : Pyrrolidinyl groups at the 6-position optimize kinase inhibition by balancing lipophilicity and steric bulk, while carbaldehydes enable modular synthetic pathways.
Scaffold Rigidity : The imidazo[1,2-b]pyridazine core outperforms structural isomers in target engagement due to its planar geometry and nitrogen atom alignment.
Clinical Potential: Derivatives like (R)-IPMICF16 highlight the scaffold’s applicability in precision oncology and PET imaging .
Biological Activity
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- CAS Number : Not specified in the provided sources.
This compound is characterized by a pyrrolidine ring attached to an imidazo[1,2-b]pyridazine structure, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-b]pyridazine derivatives, including 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde. These compounds have shown promising activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Binding Affinity Studies
Binding studies using synthetic aggregates of Aβ1−40 have indicated that certain derivatives of imidazo[1,2-b]pyridazine can bind with high affinity to amyloid plaques. For example:
- High Binding Affinity : The derivative 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibited a binding affinity () of 11.0 nM . This suggests potential applications in imaging techniques for Alzheimer's disease.
Synthesis and Evaluation
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their biological activity. The synthesis involved various substitution patterns at the 6-position and 2-position of the imidazo ring, which significantly influenced their biological properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazo ring can enhance biological activity. For example, substituents at specific positions can improve binding affinities and antimicrobial efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O |
| Molecular Weight | 216.24 g/mol |
| Antibacterial MIC (Staphylococcus) | 3.12 - 12.5 μg/mL |
| Binding Affinity () | 11.0 nM |
Q & A
Advanced Research Questions
How can computational methods predict regioselectivity in derivatization reactions of the imidazo[1,2-b]pyridazine core?
Methodological Answer:
- DFT Calculations : Optimize transition states for electrophilic substitution at C-6 vs. C-2 using Gaussian or ORCA. For example, pyrrolidine substitution at C-6 is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to C-2 .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C-2 aldehyde) for nucleophilic attacks .
Case Study : - Aldehyde Reactivity : The C-2 aldehyde undergoes Schiff base formation with amines (e.g., hydrazides) but requires protection (e.g., acetal) during Pd-catalyzed cross-couplings .
How to design structure-activity relationship (SAR) studies for pyrrolidine and aldehyde modifications?
Methodological Answer:
- Pyrrolidine Substitution : Replace with azetidine or piperidine to assess ring size effects on target binding. For example, piperidine analogs show reduced kinase inhibition (IC50 increase from 50 nM to >1 μM) due to steric hindrance .
- Aldehyde Modifications : Convert to hydroxymethyl (via reduction) or carboxylic acid (via oxidation) to study electronic effects.
SAR Data Table :
| Derivative | Modification | Biological Activity (IC50) |
|---|---|---|
| 6-Pyrrolidin-1-yl (parent) | None | 50 nM (JAK2) |
| 6-Azetidin-1-yl | Smaller ring | 120 nM (JAK2) |
| 2-Carboxylic acid | Oxidation of aldehyde | >10 μM (JAK2) |
What experimental and computational approaches resolve contradictions in reported bioactivity data across similar imidazo[1,2-b]pyridazines?
Methodological Answer:
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to explain divergent IC50 values (e.g., conformational flexibility of pyrrolidine in kinase binding) .
- Counter-Screening : Test compounds against off-targets (e.g., cytochrome P450s) to rule out pan-assay interference .
How to assess the compound’s stability under physiological and storage conditions?
Methodological Answer:
- Forced Degradation Studies :
- Storage Recommendations : Lyophilize and store at -20°C under argon to prevent aldehyde dimerization .
What strategies enable selective functionalization of the imidazo[1,2-b]pyridazine core without disrupting the pyrrolidine moiety?
Methodological Answer:
- Protection-Deprotection : Temporarily mask the aldehyde as an acetal during Suzuki-Miyaura couplings (e.g., with boronic esters at C-6) .
- Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions (e.g., 80°C, 30 min, DMF) to avoid pyrrolidine ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
